molecular formula C17H17N3O2S B2520619 (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone CAS No. 1169954-89-5

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone

Cat. No. B2520619
CAS RN: 1169954-89-5
M. Wt: 327.4
InChI Key: JIHYQLAXKZOXBC-UHFFFAOYSA-N
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Description

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone, also known as MITM, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields. MITM is a thiazole-based compound that has a morpholino group attached to it.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel compounds involving morpholino groups, such as "(4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone" and its precursor, has been explored for potential imaging of LRRK2 enzyme in Parkinson's disease, showcasing the methodological advances in creating PET agents (Wang et al., 2017).
  • Structural exploration and Hirshfeld surface analysis have been performed on a novel bioactive heterocycle, "(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone", to evaluate its antiproliferative activity, demonstrating the importance of crystallography in understanding molecular interactions and stability (Prasad et al., 2018).

Potential Therapeutic Applications

  • Research on "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone" has shown distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent (Tang & Fu, 2018).
  • Studies have also explored the antimicrobial and antibacterial properties of compounds containing morpholino groups, contributing to the development of new drugs with potential applications in treating infections and diseases (Gür et al., 2020).

Advanced Synthesis Techniques

  • The development of advanced synthesis techniques for compounds such as "WIN55212-2", which involves a morpholino group, demonstrates the ongoing exploration of cannabinoids and their potential therapeutic uses. This includes understanding their binding to cannabinoid receptors and the implications for drug design (Shim & Howlett, 2006).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

The presence of a prenyl chain in some compounds has been found to make them more lipophilic, which plays an important role in their antioxidant activity . This suggests that the compound’s bioavailability could be influenced by its lipophilicity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects. These could potentially include effects related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The specific safety and hazards for “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone” are not available in the retrieved papers .

Future Directions

The future directions for research on “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable insights into the potential applications of this compound .

properties

IUPAC Name

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-19-14-5-3-2-4-12(14)10-15(19)16-18-13(11-23-16)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHYQLAXKZOXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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